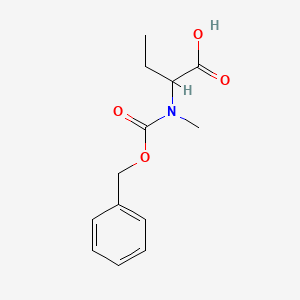
1-(4-Chloro-3-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-pyridinyl)-1-propanone is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-pyridinyl)-1-propanone typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanone group. One common method is the reaction with propanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-3-pyridinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chloro-3-pyridinyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-pyridinyl)-1-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-pyridinyl)methanol: A related compound with a hydroxyl group instead of a ketone group.
4-Chloro-3-pyridinecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-(4-Chloro-3-pyridinyl)-1-propanone.
4-Chloropyridine: A simpler compound with only a chlorine substituent on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
1-(4-chloropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 |
Clé InChI |
KHRFMVGTTMVMHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


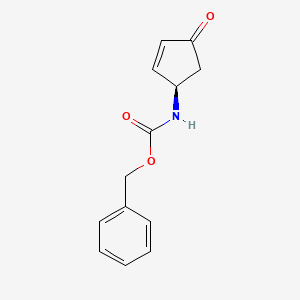
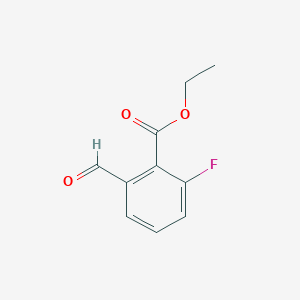

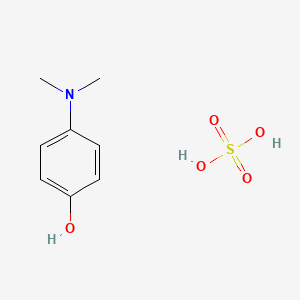

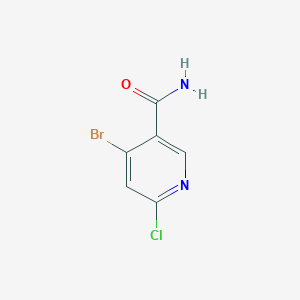
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
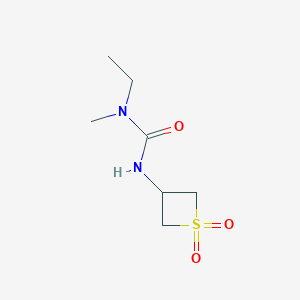
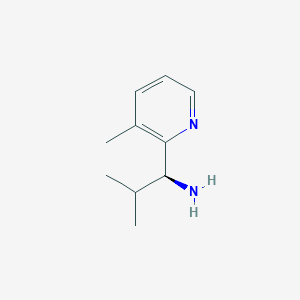
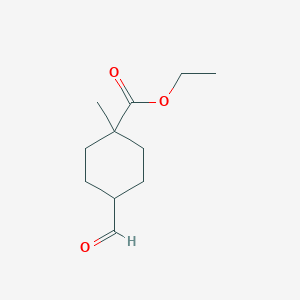
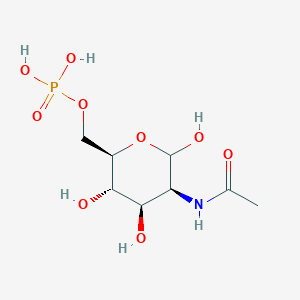
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
